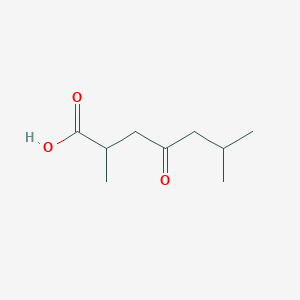

2,6-dimethyl-4-oxo-heptanoic Acid

Cat. No. B8320604

M. Wt: 172.22 g/mol

InChI Key: XTZHLWUWLGIOCU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06579992B2

Procedure details

A mixture of dihydrotagetone (4) (3.53 g, 22.92 mmole), sodium bicarbonate (1.8 g, 21.43 mmole), sodium metaperiodate (22.84 g, 106.78 mmole), potassium permanganate (0.65 g, 4.11 mmole), alumina (0.8-1.2 g) and THF-water or acetone-water (20 mL, 1:3) was taken in a 250 ml Erlenmeyer flask fitted with a loose funnel at the top. The flask was shaken well for a while and then placed inside a microwave oven (Kenstar) operating at medium power (600 W) and irradiated for 2-20 minutes in parts. After completion of the reaction (monitored by TLC), the contents of the flask were poured into saturated solution of sodium bisulphite to destroy excess permanganate and resulting mixture was passed through a bed of Celite and further washed with aqueous acetone (40 mL×3, 3:1). The filtrate and washings were combined and the solution concentrated under reduced pressure to remove acetone. The mixture was cooled to 0 to 8° C. and acidified with dilute acid and then extracted with ethylacetate (3×25 mL). The ethylacetate layers were then combined, washed with saturated sodium bisulphite and sodium chloride (3×15 mL), dried over anhydrous sodium sulphate and then filtered. The solvent was removed to afford a crude product which was purified on silica column as above which afforded 2,6-dimethyl-4-oxo-heptanoic acid (3) in 81% yield as a viscous liquid. The physical and spectral data was found similar as above (Example II-i).

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([CH2:4][C:5]([CH2:7][CH:8](C=C)[CH3:9])=[O:6])[CH3:3].[C:12](=[O:15])(O)[O-:13].[Na+].I([O-])(=O)(=O)=O.[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S(=O)(O)[O-].[Na+]>CC(C)=O.O.C1COCC1.O>[CH3:9][CH:8]([CH2:7][C:5](=[O:6])[CH2:4][CH:2]([CH3:3])[CH3:1])[C:12]([OH:13])=[O:15] |f:1.2,3.4,5.6,7.8,9.10,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.53 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)CC(=O)CC(C)C=C

|

|

Name

|

|

|

Quantity

|

1.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

22.84 g

|

|

Type

|

reactant

|

|

Smiles

|

I(=O)(=O)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0.65 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mn](=O)(=O)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C.O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1.O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])(O)=O.[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

4 (± 4) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The flask was shaken well for a while

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a loose funnel at the top

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed inside a microwave oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

irradiated for 2-20 minutes in parts

|

|

Duration

|

11 (± 9) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction (monitored by TLC)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to destroy excess permanganate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting mixture

|

WASH

|

Type

|

WASH

|

|

Details

|

further washed with aqueous acetone (40 mL×3, 3:1)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution concentrated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove acetone

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with dilute acid

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethylacetate (3×25 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated sodium bisulphite and sodium chloride (3×15 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a crude product which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified on silica column as above which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C(=O)O)CC(CC(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |